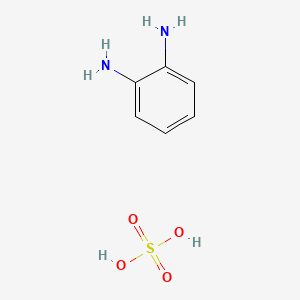

1,2-Phenylenediamine Sulfate

Description

1,2-Phenylenediamine Sulfate: is an organic compound with the molecular formula C6H8N2.H2O4S. It is a derivative of 1,2-phenylenediamine, which is an aromatic diamine. This compound is commonly used as a precursor in the synthesis of various heterocyclic compounds and has significant applications in different fields such as chemistry, biology, medicine, and industry .

Properties

IUPAC Name |

benzene-1,2-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGXGBOBXYFSAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74710-09-1 | |

| Record name | 1,2-Phenylenediamine Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Phenylenediamine Sulfate can be synthesized through the reduction of 2-nitrochlorobenzene with ammonia, followed by the reduction of the resulting 2-nitroaniline. The reduction process can be carried out using zinc powder in ethanol, and the diamine is then purified as the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reduction processes but on a larger scale. The use of catalytic hydrogenation is common to achieve efficient reduction of nitro compounds to amines. The final product is then treated with sulfuric acid to obtain the sulfate salt .

Chemical Reactions Analysis

Types of Reactions: 1,2-Phenylenediamine Sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzimidazole derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as formic acid or other carboxylic acids are used to produce benzimidazole derivatives.

Reduction: Zinc powder in ethanol is commonly used for reduction reactions.

Substitution: Electrophiles like nitrous acid can be used for substitution reactions.

Major Products Formed:

Benzimidazole Derivatives: Formed through oxidation reactions.

Amine Derivatives: Formed through reduction reactions.

Benzotriazole: Formed through substitution reactions with nitrous acid.

Scientific Research Applications

Cosmetic Applications

1,2-Phenylenediamine sulfate is primarily recognized for its role in cosmetic formulations, especially hair dyes. It serves as a dye intermediate that contributes to the coloration of hair products. The Cosmetic Ingredient Review (CIR) has evaluated its safety and efficacy, concluding that it is safe for use in hair dye formulations at specified concentrations .

Table 1: Concentration of this compound in Cosmetic Products

| Product Type | Typical Concentration (%) | Regulatory Status |

|---|---|---|

| Hair Dyes | 1-5 | Approved |

| Eyelash Tints | Up to 4.6 | Approved |

| Skin Care Products | Varies | Under Review |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for various assays. It acts as an indicator for nitrogen compounds and is used in thin-layer chromatography (TLC) as a chromogenic spray reagent. Its ability to form colored complexes makes it valuable for qualitative and quantitative analyses .

Case Study: Use in TLC

A study demonstrated the effectiveness of this compound as a spray reagent for detecting amino acids on TLC plates. The compound produced distinct color reactions with different amino acids, allowing for easy identification and analysis .

Industrial Applications

The compound is also employed in several industrial applications:

- Rubber Industry : It functions as an antioxidant and vulcanizing agent, enhancing the durability and performance of rubber products.

- Dye Manufacturing : As an intermediate in dye production, it plays a critical role in synthesizing various colorants used across textiles and leather industries .

- Photographic Development : It is involved in photographic developing processes due to its reducing properties.

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Rubber | Antioxidant, vulcanizing agent |

| Textile | Dye intermediate |

| Photography | Reducing agent in developing films |

Toxicological Studies

Toxicological assessments have evaluated the safety profile of this compound. The CIR report indicates that while there are some concerns regarding skin irritation and sensitization, the compound is generally considered safe when used according to established guidelines .

Case Study: Skin Irritation Assessment

A study conducted on rabbits assessed the irritant potential of this compound when applied topically. Results indicated minimal irritation at concentrations used in cosmetic formulations, supporting its safety for human use .

Regulatory Considerations

Regulatory bodies globally have established guidelines for the safe use of this compound in consumer products. The European Commission and other health authorities have reviewed its applications extensively to ensure consumer safety while allowing its use in various formulations .

Mechanism of Action

The mechanism of action of 1,2-Phenylenediamine Sulfate involves its ability to undergo various chemical reactions that lead to the formation of biologically active compounds. The molecular targets and pathways involved include:

Enzyme Inhibition: The compound can inhibit certain enzymes by forming stable complexes with them.

DNA Intercalation: Some derivatives of this compound can intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

o-Phenylenediamine: Similar in structure but differs in its reactivity and applications.

p-Phenylenediamine: Another isomer with different chemical properties and uses.

Uniqueness: 1,2-Phenylenediamine Sulfate is unique due to its specific reactivity with various reagents, leading to the formation of a wide range of heterocyclic compounds. Its sulfate form also enhances its solubility and stability in aqueous solutions, making it more suitable for certain industrial applications .

Biological Activity

1,2-Phenylenediamine sulfate (1,2-PD sulfate) is a derivative of phenylenediamine, widely utilized in various industrial applications, particularly in hair dyes. Its biological activity encompasses a range of effects, including potential toxicity, sensitization, and interactions with biological systems. This article explores the biological activity of 1,2-PD sulfate through detailed research findings, case studies, and data tables.

This compound is characterized by its chemical formula and a molecular weight of approximately 180.21 g/mol. The compound features two amine groups (-NH2) attached to a benzene ring, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1,2-PD sulfate can be categorized into several key areas:

- Toxicity and Carcinogenicity : Studies indicate that 1,2-PD sulfate may exhibit toxic effects. It has been classified as a potential carcinogen based on animal studies that demonstrated tumor formation in specific organs when exposed to high doses .

- Sensitization : 1,2-PD sulfate is known to cause allergic reactions upon dermal exposure. Case studies highlight instances of sensitization among hairdressers frequently using hair dyes containing this compound .

- Phototoxicity : Research has shown that compounds similar to 1,2-PD sulfate can induce phototoxic reactions when exposed to UV light, leading to skin irritation and other adverse effects .

Acute Toxicity

Acute toxicity studies have demonstrated varying levels of toxicity associated with phenylenediamine derivatives. For instance, the LD50 for related compounds has been reported at approximately 427 mg/kg in animal studies .

| Compound | LD50 (mg/kg) | Study Type |

|---|---|---|

| 1,2-Phenylenediamine | ~427 | Acute Oral Study |

| p-Phenylenediamine | >2000 | Dietary Exposure |

Chronic Effects

Chronic exposure studies indicate that long-term use of hair dyes containing phenylenediamine derivatives may lead to an increased risk of developing skin sensitization and other systemic effects. In one case study involving a hairdresser with over ten years of exposure, significant allergic reactions were documented .

The mechanisms through which 1,2-PD sulfate exerts its biological effects include:

- Reactivity with Biological Molecules : The amine groups in 1,2-PD sulfate are highly reactive and can form covalent bonds with proteins and nucleic acids within cells. This reactivity can lead to structural changes in proteins and potential mutagenic effects .

- Oxidative Stress : Phenylenediamines can act as antioxidants but may also generate reactive oxygen species (ROS) under certain conditions, contributing to cellular damage and inflammation .

Case Study 1: Hairdresser Sensitization

A case study documented a 19-year-old female trainee hairdresser who developed allergic dermatitis after repeated exposure to hair dyes containing p-phenylenediamine and its derivatives. Patch testing confirmed sensitization to the dye components .

Case Study 2: Carcinogenic Potential

In a chronic study involving rats fed diets containing p-phenylenediamine dihydrochloride, low incidences of lung tumors were observed in treated groups; however, these findings were not statistically significant .

Q & A

Q. What experimental protocols are recommended for synthesizing 1,2-Phenylenediamine Sulfate derivatives, and how do conventional and microwave methods compare?

To synthesize derivatives such as benzimidazoles or Schiff base complexes, researchers commonly react 1,2-Phenylenediamine with aldehydes or carboxylic acids. Conventional methods involve refluxing in solvents like ethanol or DMF for 6–12 hours. Microwave-assisted synthesis, however, reduces reaction times to 10–30 minutes with comparable or improved yields due to enhanced reaction kinetics . For example, microwave irradiation of 1,2-Phenylenediamine with substituted salicylaldehydes produced Cu(II) and Pd(II) complexes with high purity, as confirmed by FT-IR and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., amine stretches at 3300–3500 cm⁻¹, sulfate S=O vibrations at 1050–1200 cm⁻¹) .

- NMR (¹H and ¹³C) : Resolves structural isomerism and confirms ligand coordination in metal complexes (e.g., shifts in aromatic protons upon Schiff base formation) .

- UV-Vis Spectroscopy : Monitors electronic transitions in coordination complexes (e.g., d-d transitions in Cu(II) complexes at ~600 nm) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Use gloves and fume hoods to minimize dermal exposure and inhalation, as aromatic amines can cause sensitization .

- Avoid acidic conditions that may release free 1,2-Phenylenediamine, which has higher toxicity .

- Store in airtight containers away from oxidizers to prevent decomposition .

Advanced Research Questions

Q. How do computational methodologies (e.g., B3LYP vs. LSDA) impact the accuracy of vibrational spectra predictions for 1,2-Phenylenediamine derivatives?

Density Functional Theory (DFT) with the B3LYP functional and TZ2P basis sets provides superior agreement with experimental IR and circular dichroism spectra compared to LSDA or MP2. For example, B3LYP-predicted mid-IR spectra of chiral analogs like 4-methyl-2-oxetanone show <5% deviation from empirical data, while LSDA overestimates bond lengths, leading to spectral shifts . Researchers should prioritize B3LYP for harmonic force field calculations but validate results with experimental spectra to resolve discrepancies (e.g., sulfate group torsional modes) .

Q. What are the design considerations for hybrid membranes incorporating this compound in electrochemical applications?

- Chemical Stability : Use crosslinking agents (e.g., polyphosphoric acid) to enhance resistance to oxidative degradation in vanadium redox flow batteries .

- Ion Selectivity : Modify membrane porosity via spray-coating techniques to balance proton conductivity (≥0.1 S/cm) and vanadium ion blocking efficiency (>90%) .

- Thermal Compatibility : Ensure compatibility with Nafion® matrices by optimizing the molar ratio of this compound to prevent phase separation at elevated temperatures (>80°C) .

Q. How can researchers resolve contradictions in toxicological data for this compound across studies?

- Dose-Response Analysis : Use in vitro assays (e.g., agar proportion method) to differentiate acute cytotoxicity (LC₅₀: 50–100 µg/mL) from long-term genotoxicity .

- Metabolite Profiling : Compare sulfated vs. free amine metabolites using HPLC-MS to assess bioactivation pathways linked to immunotoxicity .

- Cross-Reference Regulatory Data : Consult REACH dossiers and SCCS opinions to align findings with standardized risk thresholds (e.g., acceptable exposure limits in cosmetic formulations) .

Methodological Guidance

Q. What strategies optimize the synthesis of Schiff base ligands from this compound?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction rates .

- Stoichiometric Ratios : Maintain a 1:2 molar ratio of this compound to aldehyde for complete bis-ligand formation .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate ligands with >95% purity .

Q. How should researchers design experiments to evaluate the environmental persistence of this compound?

- Hydrolysis Studies : Conduct pH-dependent degradation assays (pH 3–11) at 25–50°C, monitoring sulfate release via ion chromatography .

- Photolysis : Expose aqueous solutions to UV-Vis light (λ = 254–365 nm) and quantify degradation products using LC-QTOF-MS .

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algal growth inhibition to meet OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.